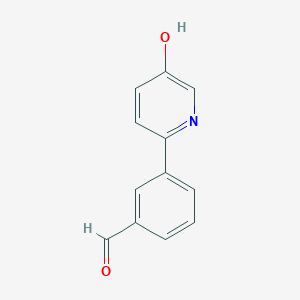

3-(5-Hydroxypyridin-2-yl)benzaldehyde

Description

3-(5-Hydroxypyridin-2-yl)benzaldehyde is a benzaldehyde derivative featuring a hydroxypyridinyl substituent at the 3-position of the benzene ring. The hydroxypyridinyl group may enhance solubility and hydrogen-bonding capacity, influencing reactivity and biological activity.

Properties

IUPAC Name |

3-(5-hydroxypyridin-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-9-2-1-3-10(6-9)12-5-4-11(15)7-13-12/h1-8,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXHJTRPOMEAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692435 | |

| Record name | 3-(5-Hydroxypyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-52-8 | |

| Record name | 3-(5-Hydroxypyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxypyridin-2-yl)benzaldehyde typically involves the reaction of 5-hydroxypyridine with benzaldehyde under specific conditions. One common method includes the use of ethanol as a solvent and sodium hydroxide as a base to facilitate the reaction . The reaction is carried out at room temperature, and the product is obtained through a series of purification steps, including recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxypyridin-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(5-Hydroxypyridin-2-yl)benzoic acid.

Reduction: 3-(5-Hydroxypyridin-2-yl)benzyl alcohol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 3-(5-Hydroxypyridin-2-yl)benzaldehyde

This compound is a chemical compound with applications in scientific research, particularly as a building block in synthesizing complex organic molecules. It is also relevant in the study of enzyme interactions and as a ligand in coordination chemistry. Furthermore, this compound can be instrumental in developing new materials with specific properties, including polymers and resins.

Synthesis and Chemical Properties

This compound is a pyridine derivative . Pyridine and its derivatives are essential precursors in synthesizing pharmaceuticals and agrochemicals . One study used an enaminonitrile pyridine derivative to prepare heterocyclic compounds using conventional thermal and microwave methods .

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit antibacterial and antifungal activities . For instance, quaternized pyridine derivatives of betulin triterpenes have demonstrated such activities . Additionally, various synthesized compounds were evaluated in vitro for their antimicrobial activities against several gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, and Yersinia enterocolitica, as well as gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The antifungal activities were tested against Aspergillus flavus, Aspergillus niger, and Fusarium oxysporum .

Antioxidant Activity

The compound's antioxidant activity has been investigated using the DPPH assay . The results showed that as the concentration of the tested compounds increased, there was a marked decrease in absorption, indicating strong antioxidant activity .

Applications in Heterocyclic Compound Synthesis

This compound can be used to synthesize various heterocyclic compounds, which are crucial in medicinal chemistry . Chalcone derivatives, which bear heterocycles, have been synthesized and evaluated for various biological activities, including the inhibition of recombinant human monoamine oxidase (MAO) A and B . Some chalcones exhibited significant inhibitory activity, even better than that of standard inhibitors like Toloxatone . These compounds have also shown potential as insect antifeedants and antibacterial agents .

Topoisomerase II Inhibition and Anticancer Potential

Mechanism of Action

The mechanism of action of 3-(5-Hydroxypyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3-(5-Hydroxypyridin-2-yl)benzaldehyde and its analogs:

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in this compound likely increases H-bond donor capacity compared to non-hydroxylated analogs (e.g., 3-(pyridin-2-yloxy)benzaldehyde with 0 H-donors ).

- Lipophilicity : Methoxy or methylene-linked analogs (e.g., 3-(pyridin-2-ylmethoxy)benzaldehyde) exhibit higher logD values, favoring membrane permeability .

Biological Activity

3-(5-Hydroxypyridin-2-yl)benzaldehyde is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a hydroxypyridine moiety attached to a benzaldehyde, suggests various interactions with biological targets, making it a compound of interest for further investigation.

The compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 175.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxyl group on the pyridine ring can form hydrogen bonds with amino acid residues in target proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction may lead to various therapeutic effects, including antimicrobial and antioxidant properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains. For instance, its minimum inhibitory concentration (MIC) values were evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. In vitro assays demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Anti-Tyrosinase Activity

In a study focusing on tyrosinase inhibition, derivatives of this compound were synthesized and evaluated. The compound exhibited promising anti-tyrosinase activity, which is significant in skin whitening applications and the treatment of hyperpigmentation disorders. The IC50 value for tyrosinase inhibition was found to be competitive compared to standard inhibitors like kojic acid .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and assessed their biological activities. Among these, one derivative showed an IC50 value of 25.82 μM against tyrosinase, indicating strong potential for further development as a cosmetic agent .

Case Study 2: Antimicrobial Screening

In another research effort, the antimicrobial efficacy of this compound was tested against clinical isolates of bacteria. The findings revealed that the compound had a significant effect on reducing bacterial growth, suggesting its application in treating infections caused by resistant strains.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) | Tyrosinase Inhibition (IC50) |

|---|---|---|---|

| This compound | Low μg/mL | Moderate μg/mL | 25.82 μM |

| Kojic Acid | 16 μg/mL | High μg/mL | Standard |

| Other Hydroxypyridine Derivatives | Varies | Varies | Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.